molecular formula C18H15N3O2 B11582722 5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11582722
M. Wt: 305.3 g/mol
InChI Key: HNWSPNXEZLCZHS-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a benzylamino group, a methoxyphenyl group, and a carbonitrile group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophilic intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using a methoxy-substituted benzene derivative.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or through a nucleophilic substitution reaction involving a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzylamine oxides or imines.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals, materials, and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic or signaling pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the oxazole ring and carbonitrile group.

    5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Contains a methoxyphenyl group and an amino group but has a pyrazole ring instead of an oxazole ring.

Uniqueness

5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

5-(benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H15N3O2/c1-22-15-9-7-14(8-10-15)17-21-16(11-19)18(23-17)20-12-13-5-3-2-4-6-13/h2-10,20H,12H2,1H3

InChI Key

HNWSPNXEZLCZHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N

Origin of Product

United States

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